molecular formula C26H21N3O7 B11178131 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate

2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate

Cat. No.: B11178131
M. Wt: 487.5 g/mol
InChI Key: HNLJILPEMXPQIN-UHFFFAOYSA-N
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Description

This compound belongs to a class of dihydroquinoline derivatives characterized by a 1,2-dihydroquinolin-6-yl core substituted with methyl groups at positions 2, 2, and 2. The structure is further modified by a 2-nitrophenyl carbonyl group at the 1-position and a 2-nitrobenzoate ester at the 6-position. The presence of two nitro groups (electron-withdrawing substituents) distinguishes it from analogues with electron-donating groups (e.g., methoxy or phenyl).

Properties

Molecular Formula

C26H21N3O7

Molecular Weight

487.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(2-nitrobenzoyl)quinolin-6-yl] 2-nitrobenzoate

InChI

InChI=1S/C26H21N3O7/c1-16-15-26(2,3)27(24(30)18-8-4-6-10-22(18)28(32)33)21-13-12-17(14-20(16)21)36-25(31)19-9-5-7-11-23(19)29(34)35/h4-15H,1-3H3

InChI Key

HNLJILPEMXPQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4[N+](=O)[O-])(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the nitrobenzoyl groups. Common reagents used in these reactions include nitrobenzoyl chloride and various catalysts to facilitate the reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups (-NO₂) on both the benzoyl and benzoate moieties undergo selective reduction under controlled conditions.

Reaction ConditionsReagents/CatalystsProductsKey Observations
Catalytic hydrogenationH₂, Pd/C, EtOH, 25°CAmine derivatives at nitro sites Complete reduction of both nitro groups to -NH₂; retains ester functionality
Partial reduction (nitro to nitroso)Mo(CO)₆, CF₃CH₂OH, 70°CIntermediate nitroso species Regioselectivity influenced by steric hindrance from methyl groups

Mechanistic Insight :
Palladium-catalyzed pathways involve initial adsorption of hydrogen, followed by sequential electron transfer to nitro groups. Mo(CO)₆ acts as a stoichiometric reductant in non-hydrogenative systems, enabling selective nitro → nitroso conversion without affecting the ester .

Oxidation Reactions

The dihydroquinoline core and methyl substituents are susceptible to oxidation.

Reaction ConditionsOxidantsProductsNotes
Strong acidic conditionsKMnO₄, H₂SO₄, 80°CQuinoline-5,8-dione derivativesEster group remains intact; methyl groups oxidize to carboxylic acids
Mild conditionsO₂, Cu(I)/TEMPO, CH₃CNHydroxylated quinoline intermediatesSelective C–H activation at C4 position

Side Reaction : Competitive oxidation of nitro groups to nitro radicals is suppressed under acidic MnO₄⁻ conditions.

Ester Hydrolysis

The 2-nitrobenzoate ester undergoes hydrolysis under basic or enzymatic conditions.

ConditionsReagentsProductsKinetics
Aqueous NaOH (1M), refluxNaOH, H₂O2-Nitrobenzoic acid + dihydroquinolinolPseudo-first-order kinetics (k = 0.12 h⁻¹)
Enzymatic (lipase)Candida antarctica lipase BSlow hydrolysis to free acidSteric hindrance reduces enzyme efficacy

Cyclization and Spiroannulation

The compound participates in metal-free cascades to form spirocyclic architectures.

ConditionsReagentsProductsMechanism Highlights
PhI(OCOCF₃)₂, BF₃·Et₂O, DCEHypervalent iodine reagentsC2-Spiropseudoindoxyl derivatives Sequential C–N/C–O bond formation via electrophilic intermediates
Pd(OAc)₂, tmphen ligandPd catalysisFused quinoline-pseudoindoxyl systems Alkyne activation triggers tandem cyclization

Key Pathway :

  • Nitro group reduction generates reactive amine intermediates.

  • Intramolecular nucleophilic attack forms spiro centers .

Comparative Reactivity

The compound’s reactivity differs from analogs due to steric and electronic effects:

FeatureImpact on ReactivityExample
2,2,4-Trimethylquinoline coreHinders electrophilic substitution at C3/C5Slower nitration compared to unsubstituted analogs
Ortho-nitrobenzoateEnhances electrophilicity of ester carbonylAccelerates aminolysis by 30% vs. para-nitro analogs

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C recovered from hydrogenation retains >90% activity after 5 cycles.

  • Byproduct Management : Nitro reduction generates H₂O-soluble amines, enabling facile purification.

Scientific Research Applications

Structural Characteristics

The compound's molecular structure includes:

  • Quinoline core : A bicyclic structure that is a significant component in many biologically active compounds.
  • Nitrobenzoyl groups : These groups enhance the compound's reactivity and potential interactions with biological targets.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Leading to different oxidation products.
  • Reduction : Converting nitro groups to amino groups.
  • Substitution : Functional group replacements using nucleophiles.

Chemistry

In synthetic chemistry, this compound serves as a precursor for creating more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Biology

Research into derivatives of this compound has revealed potential antimicrobial and anticancer properties. The nitro groups can be reduced to reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Medicine

Investigations are ongoing to evaluate its efficacy as a therapeutic agent. The biological activity of its derivatives suggests possible applications in treating various diseases, particularly those involving oxidative stress and cellular dysfunction.

Industry

The compound is also explored for developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in materials science and nanotechnology.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound's derivatives. For instance:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : Research indicates effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
  • Mechanistic Studies : Investigations into how these compounds interact at the molecular level provide insights into their therapeutic potential.

These findings highlight the compound's relevance in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate involves its interaction with molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical differences between the target compound and three analogues from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Properties
2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate (Target) N/A C₃₀H₂₅N₃O₇ ~563.55 2-Nitrobenzoyl (1-position), 2-nitrobenzoate (6-position) High polarity, reduced solubility in nonpolar solvents, potential thermal stability
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate 300701-26-2 C₂₃H₂₃NO₂ 293.36 Unsubstituted benzoyl (1-position), benzoate (6-position) Moderate polarity, higher solubility in organic solvents compared to nitro derivatives
[2,2,4-Trimethyl-1-(4-phenylbenzoyl)quinolin-6-yl] 4-phenylbenzoate 351192-32-0 C₃₈H₃₁NO₃ 549.6576 4-Phenylbenzoyl (1-position), 4-phenylbenzoate (6-position) High molecular weight, lipophilic due to aromatic groups, low aqueous solubility
1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate 669749-11-5 C₃₀H₃₁NO₇ 517.5696 3,4-Dimethoxybenzoyl (1-position), 3,4-dimethoxybenzoate (6-position) Enhanced solubility in polar solvents due to methoxy groups, potential UV activity

Key Structural and Functional Comparisons:

Methoxy-substituted compounds (e.g., CAS 669749-11-5) may exhibit improved solubility in polar solvents due to hydrogen-bonding capacity .

Molecular Weight and Solubility: The target compound (~563.55 g/mol) is lighter than the phenyl-substituted analogue (549.66 g/mol) but heavier than the unsubstituted benzoate (293.36 g/mol). Its nitro groups likely reduce solubility in nonpolar media compared to phenyl or methoxy derivatives .

Stability :

  • Nitro groups confer thermal and oxidative stability but may increase sensitivity to photodegradation. In contrast, methoxy groups in CAS 669749-11-5 could enhance UV stability .

Biological Activity

2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C26H21N3O7
  • CAS Number : 332143-98-3
  • Molecular Weight : 465.46 g/mol

The compound exhibits various biological activities that can be attributed to its structural features:

  • Antioxidant Activity : Studies have indicated that compounds with similar structures possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Antitumor Effects : Preliminary research suggests that the compound may inhibit tumor cell proliferation through mechanisms involving the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
AntioxidantReduces oxidative stress in cellular models
AntitumorInhibits proliferation of cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity : A study demonstrated that derivatives similar to 2,2,4-trimethyl-1-[(2-nitrophenyl)carbonyl] showed promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest significant potency in these models .
  • Enzyme Interaction Studies : Research indicated that certain analogs exhibited inhibitory effects on key metabolic enzymes relevant to cancer metabolism. These findings underscore the compound's potential as a therapeutic agent in oncological applications .
  • Oxidative Stress Modulation : The antioxidant properties were evaluated in vitro, showing that the compound could mitigate oxidative damage in cellular assays, which is crucial for maintaining cellular health and preventing disease progression .

Q & A

Q. What are the recommended methodologies for synthesizing 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate?

A robust synthesis approach involves coupling the dihydroquinoline core with nitro-substituted benzoyl groups via a multi-step protocol. For example, esterification under anhydrous conditions using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, followed by purification via recrystallization in ethyl acetate (similar to methods for analogous quinoline derivatives) . Confirm intermediate purity at each step using TLC or HPLC. Final product characterization should include 1^1H NMR, 13^{13}C NMR, and HRMS to verify structural integrity .

Q. How can researchers characterize the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve potential disorder in the nitro or carbonyl groups . For powder samples, pair XRD with spectroscopic methods (e.g., IR spectroscopy) to cross-validate functional groups. Reference NIST databases for baseline crystallographic parameters of analogous nitroaromatic compounds .

Q. What analytical techniques are critical for assessing physicochemical properties?

  • Melting point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under inert gas.
  • Solubility : Conduct phase-solubility studies in DMSO, acetonitrile, and ethyl acetate, monitoring via UV-Vis spectroscopy.
  • Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected tautomerism in the dihydroquinoline ring) require iterative validation:

Re-examine NMR assignments using 2D techniques (COSY, HSQC).

Perform DFT calculations to model electronic environments and compare with experimental data.

Use high-pressure crystallization to obtain alternative crystal forms for SC-XRD .
Triangulate findings with multiple datasets to resolve ambiguities .

Q. What strategies optimize synthetic yield while minimizing nitro group reduction?

  • Catalyst selection : Use Pd/C or PtO₂ under controlled hydrogen pressure (<5 atm) to avoid over-reduction.
  • Solvent system : Employ mixed solvents (e.g., THF:water 4:1) to enhance intermediate solubility and reduce side reactions.
  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and reaction time in a factorial design to identify optimal conditions .

Q. How can mechanistic pathways for photodegradation be elucidated?

  • Experimental setup : Irradiate solutions (λ = 254–365 nm) in a photoreactor, sampling at intervals for HPLC-MS analysis.
  • Isotopic labeling : Introduce 15^{15}N or 18^{18}O isotopes to track bond cleavage sites via HRMS.
  • Computational modeling : Use TD-DFT to predict excited-state behavior and correlate with observed degradation products .

Q. What methodologies resolve challenges in crystallizing this compound for SC-XRD?

  • Vapor diffusion : Use a 1:1 mixture of dichloromethane and hexane in a sealed chamber.
  • Temperature gradients : Slowly cool saturated solutions from 50°C to 4°C over 72 hours.
  • Additives : Introduce trace amounts of nitrobenzene to stabilize π-π interactions during crystal growth .

Data Analysis and Interpretation

Q. How should researchers validate computational models against experimental data?

  • Force field parameterization : Derive partial charges via RESP fitting using Gaussian calculations at the B3LYP/6-31G* level.
  • Docking studies : Compare predicted binding affinities (AutoDock Vina) with experimental IC₅₀ values for biological activity assays.
  • Statistical validation : Apply RMSD metrics (<2.0 Å) and R-factors (<0.05) to assess model accuracy .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR)?

  • Multivariate analysis : Use PCA (Principal Component Analysis) to reduce dimensionality of substituent effects (e.g., nitro group position, methyl substitution).
  • QSAR modeling : Build regression models with descriptors like logP, molar refractivity, and Hammett constants. Validate via leave-one-out cross-validation (R² > 0.8) .

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